Chloride-Free Vapor-Phase Silylation
In vapor-phase photoresist silylation for semiconductor manufacturing, 2-trimethylsilylacetate generates acetic acid as the leaving group, which is characterized as nontoxic and only mildly corrosive. This contrasts with trimethylsilyl chloride (TMSCl), which produces HCl that corrodes equipment and introduces chloride impurities detrimental to device performance [1]. The process using 2-trimethylsilylacetate is effective at ≤135 °C, enabling compatibility with thermally labile photoresists such as poly(t-butoxycarbonyloxystyrene) (t-BOC), which decomposes above 125-130 °C [2]. A minimum silicon incorporation threshold of 7 wt% into the resist film is required for acceptable image formation [3].
vs HCl (highly corrosive) from TMSCl
| Evidence Dimension | Leaving group identity and corrosivity |
|---|---|
| Target Compound Data | Acetate leaving group; acetic acid byproduct (nontoxic, mildly corrosive) |
| Comparator Or Baseline | Trimethylsilyl chloride (TMSCl) produces HCl (highly corrosive, toxic) |
| Quantified Difference | Qualitative: acetic acid vs. HCl; operational temperature ≤135 °C vs. thermal decomposition threshold 125-130 °C for t-BOC resist |
| Conditions | Vapor-phase photoresist silylation; semiconductor wafer processing; t-BOC photoresist system |
Why This Matters
This directly impacts semiconductor fab equipment longevity, product yield, and compatibility with thermally sensitive advanced photoresists where chloride-based reagents are prohibited.
- [1] Holmes, S. J. (1989). Vapor phase photoresist silylation process. U.S. Patent No. 4,808,511. International Business Machines Corporation. View Source
- [2] Holmes, S. J. (1989). U.S. Patent No. 4,808,511. Background of the invention describing thermal limits of t-BOC resist. View Source
- [3] Holmes, S. J. (1989). U.S. Patent No. 4,808,511. Minimum silicon incorporation specification. View Source
